A Technical Guide to 3-Carboxy-2-fluorophenylboronic Acid (CAS 1072952-09-0): A Strategic Building Block for Modern Drug Discovery
A Technical Guide to 3-Carboxy-2-fluorophenylboronic Acid (CAS 1072952-09-0): A Strategic Building Block for Modern Drug Discovery
Abstract
3-Carboxy-2-fluorophenylboronic acid is a specialized, trifunctional reagent that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical development. Its unique architecture, featuring a boronic acid, a carboxylic acid, and an ortho-fluorine substituent on a phenyl ring, provides a powerful tool for the synthesis of complex molecular scaffolds. The strategic placement of these functional groups imparts enhanced stability, modulated reactivity, and versatile handles for downstream chemical modification. This guide provides an in-depth analysis of its physicochemical properties, a plausible and detailed synthetic pathway, its core application in Suzuki-Miyaura cross-coupling reactions, and essential safety protocols for its handling and storage. The content herein is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique attributes for the construction of novel therapeutic agents.
Physicochemical Properties and Structural Analysis
3-Carboxy-2-fluorophenylboronic acid, also known by its synonym 3-Borono-2-fluorobenzoic acid, is a white to off-white solid at ambient temperature.[1][2] Its molecular structure is the key to its utility, offering a unique combination of electronic and steric properties.
| Property | Value | Reference |
| CAS Number | 1072952-09-0 | [1] |
| Molecular Formula | C₇H₆BFO₄ | [1][3] |
| Molecular Weight | 183.93 g/mol | [1][3] |
| Typical Purity | ≥98% | [1] |
| Physical Form | Solid / Crystalline Powder | [1][2] |
| Storage Conditions | 4°C, desiccated | [1] |
The Causality of Molecular Architecture
The reactivity and stability of this molecule are a direct consequence of the interplay between its three key functional groups:
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Boronic Acid (-B(OH)₂): This Lewis acidic group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5]
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Ortho-Fluorine (-F): As a highly electronegative substituent, the fluorine atom exerts a strong electron-withdrawing inductive effect. This enhances the Lewis acidity of the adjacent boron center, which can influence the kinetics of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[6][7] Furthermore, studies on related compounds suggest the potential for a weak intramolecular B-O-H···F hydrogen bond, which can influence conformational preference.[8]
-
Meta-Carboxylic Acid (-COOH): This group serves two purposes. It provides a secondary reactive handle for post-coupling modifications, such as amide bond formation, enabling library synthesis or the attachment of solubilizing groups. Critically, the presence of a proximal carboxylic acid can dramatically enhance the oxidative stability of the boronic acid. Research has shown that an intramolecular coordination of a carboxyl group to the boron atom can form a stable "boralactone"-like structure, which can increase resistance to oxidation by up to 10,000-fold compared to simple phenylboronic acids.[9] This exceptional stability makes it a highly reliable and robust reagent in complex synthetic sequences.
Synthesis and Purification
While multiple synthetic routes are possible, a common and reliable strategy for preparing substituted phenylboronic acids involves a halogen-metal exchange followed by electrophilic trapping with a borate ester.[10][11] This approach offers high yields and good functional group tolerance, particularly when conducted at low temperatures.
Proposed Synthetic Workflow
The following workflow outlines a logical and field-proven pathway for the synthesis of 3-Carboxy-2-fluorophenylboronic acid starting from 3-bromo-2-fluorobenzoic acid.
Caption: Proposed synthesis workflow for 3-Carboxy-2-fluorophenylboronic acid.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative methodology based on established chemical principles for analogous compounds.[10][11] It must be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-2-fluorobenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Lithiathion: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 2.2 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Causality: The use of two equivalents of n-BuLi is crucial. The first equivalent deprotonates the acidic carboxylic acid proton, while the second performs the halogen-metal exchange with the bromine atom. The extremely low temperature is necessary to prevent side reactions, such as the reaction of the organolithium intermediate with the carboxylate.
-
-
Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the dilithio intermediate.
-
Borylation: Slowly add triisopropyl borate (B(O-iPr)₃, 2.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Hydrolysis and Work-up: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of aqueous hydrochloric acid (2 M HCl) until the pH is between 2 and 3.
-
Causality: The acidic workup serves two functions: it protonates the carboxylate and hydrolyzes the boronate ester to the desired boronic acid.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 3-Carboxy-2-fluorophenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds that are prevalent in active pharmaceutical ingredients (APIs).[2][12] The incorporation of fluorine into these scaffolds can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[13]
Catalytic Cycle and Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
In the context of using 3-Carboxy-2-fluorophenylboronic acid (as Ar²B(OH)₂), its enhanced Lewis acidity facilitates the formation of the boronate species required for the transmetalation step (TM). This step, often rate-limiting, involves the transfer of the aryl group from boron to the palladium center. The stability of the C-B bond, bolstered by the intramolecular stabilizing interactions, ensures the reagent's integrity until it is consumed in the catalytic cycle.
General Protocol for Suzuki-Miyaura Coupling
Disclaimer: This is a general protocol and may require optimization for specific substrates. All work should be conducted in a fume hood by trained personnel.
-
Reagent Preparation: In a reaction vial, combine the aryl halide (Ar¹-X, 1.0 eq), 3-Carboxy-2-fluorophenylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).
-
Causality: An excess of the boronic acid is often used to drive the reaction to completion. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation. Cesium carbonate is often effective for challenging couplings.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand (e.g., SPhos, RuPhos).
-
Causality: The choice of ligand is crucial for catalyst stability and activity. Bulky, electron-rich phosphine ligands are often required for coupling with sterically hindered or electron-rich/poor partners as they promote the oxidative addition and reductive elimination steps.[14]
-
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/water or toluene/ethanol). Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Causality: Oxygen must be removed from the reaction as it can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired biaryl compound.
Safety, Handling, and Storage
Proper handling of 3-Carboxy-2-fluorophenylboronic acid is essential to ensure laboratory safety and maintain the integrity of the reagent.
| Hazard Information | Details | Reference(s) |
| Signal Word | Warning | [15] |
| Pictogram | GHS07 (Exclamation Mark) | [15] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [15][16] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15][17] |
Recommended Procedures
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves when handling this compound.[17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage at 4°C under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from moisture or oxidation.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[17]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[18]
-
Conclusion
3-Carboxy-2-fluorophenylboronic acid is more than a simple reagent; it is a strategically designed building block that addresses several key challenges in modern synthetic and medicinal chemistry. Its unique combination of functional groups provides enhanced stability, predictable reactivity in Suzuki-Miyaura cross-coupling, and a versatile handle for further molecular elaboration. By understanding the causal relationships between its structure and function, researchers can effectively harness its potential to accelerate the discovery and development of next-generation pharmaceuticals.
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ACS Publications. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates | The Journal of Organic Chemistry. Available from: [Link]
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ResearchGate. Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes. Available from: [Link]
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MDPI. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Available from: [Link]
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